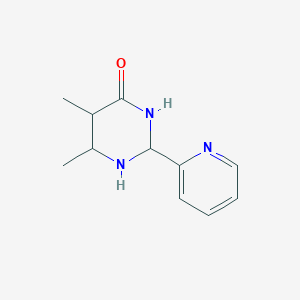![molecular formula C8H8N2OS B12359469 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359469.png)
5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thieno[2,3-d]pyrimidin-4-one core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, are likely applied to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno-pyrimidines .
Aplicaciones Científicas De Investigación
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in signal transduction pathways . This inhibition can lead to various biological effects, including modulation of cellular signaling and potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound shares a similar thieno-pyrimidine core but differs in the functional groups attached to the ring system.
Thieno[2,3-d]pyrimidine derivatives: These compounds have variations in the substitution pattern on the thieno-pyrimidine ring, leading to different biological activities.
Uniqueness
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE10A sets it apart from other similar compounds and highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C8H8N2OS |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3,6H,1-2H3 |
Clave InChI |
YSNCVFSNYCITQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NC(=O)C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)

![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)

![2-Imino-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359450.png)
![2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359457.png)

![5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359465.png)

